4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4h-1,3-oxazine
Overview
Description
4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound with an intriguing structure. It contains a six-membered ring incorporating both nitrogen and oxygen atoms. The presence of methyl groups at specific positions contributes to its unique properties.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various methods, including cyclization reactions , ring-closing metathesis , and oxidative cyclizations . These approaches allow for the formation of the oxazine ring and the introduction of the trimethyl and prop-1-en-2-yl substituents. The choice of synthetic route depends on factors such as yield, scalability, and regioselectivity.
Molecular Structure Analysis
The molecular formula of 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine is C₁₀H₁₈N₂O . Its three-dimensional structure reveals the arrangement of atoms in space, highlighting the relative positions of the methyl groups, nitrogen, and oxygen. Computational methods, such as density functional theory (DFT), aid in understanding its electronic properties and stability.
Chemical Reactions Analysis
This compound can participate in various chemical reactions. Notably, it may undergo nucleophilic substitution , oxidation , and reduction processes. Researchers have investigated its reactivity toward electrophiles and nucleophiles, leading to the formation of diverse derivatives.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point provides insights into its crystalline structure and purity.
- Solubility : Understanding its solubility in various solvents aids in formulation and delivery.
- UV-Vis Spectra : Analyzing its absorption spectra reveals information about electronic transitions.
- Stability : Investigating its stability under different conditions is crucial for practical applications.
Scientific Research Applications
Synthesis and Reactivity
Research has demonstrated various methods for synthesizing and modifying oxazine derivatives, highlighting their utility in organic chemistry. For instance, lithiated 5,6‐Dihydro‐4H‐1,2‐oxazines have been synthesized, showcasing highly diastereoselective reactions with electrophiles and subsequent transformations. These reactions offer insights into stereoselective synthesis processes, which are crucial for developing polyfunctionalized compounds with specific configurations (Reissig & Hippeli, 1991).
Additionally, the interaction of oxazine derivatives with various nucleophiles has been explored, leading to the synthesis of biologically active compounds. This includes the creation of 1,2,4-triazole derivatives from 2,5-substituted 4-hydroxy-6H-1,3-oxazin-6-ones, indicating the potential for developing new therapeutic agents (Ovsyannikova et al., 2016).
Potential Applications in Material Science and Pharmacology
Oxazine derivatives have also been investigated for their photochemical properties and potential applications in material science. For example, the photochromic activity of naphthoxazine derivatives in the presence of transition metal ions suggests their use in developing new materials with unique luminescent properties (Minkovska et al., 1998).
Furthermore, novel classes of oxazine derivatives have been synthesized and evaluated for their biological activities, such as antiarrhythmic effects against ischemia-reperfusion injury. This underscores the potential of oxazine derivatives in pharmacological applications, offering a basis for developing new therapeutic agents (Koini et al., 2009).
Safety And Hazards
As with any chemical compound, safety considerations are paramount. Researchers must assess its toxicity, potential allergenicity, and environmental impact. Proper handling, storage, and disposal protocols are essential.
Future Directions
Future research should focus on:
- Biological Activity : Unraveling its interactions with cellular targets.
- Derivatives : Synthesizing novel derivatives for enhanced properties.
- Industrial Applications : Exploring its use in materials science or pharmaceuticals.
properties
IUPAC Name |
4,4,6-trimethyl-2-prop-1-en-2-yl-5,6-dihydro-1,3-oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-7(2)9-11-10(4,5)6-8(3)12-9/h8H,1,6H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCYOVQRBLCDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N=C(O1)C(=C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960189 | |
Record name | 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4h-1,3-oxazine | |
CAS RN |
39575-65-0 | |
Record name | 5,6-Dihydro-4,4,6-trimethyl-2-(1-methylethenyl)-4H-1,3-oxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39575-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-4,4,6-trimethyl-2-(1-methylvinyl)-4H-1,3-oxazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039575650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydro-4,4,6-trimethyl-2-(1-methylvinyl)-4H-1,3-oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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